alpha-Pentylfuran-2-methanol
Description
Its structure combines the aromaticity of the furan ring with the reactivity of the hydroxymethyl group, enabling diverse chemical modifications.
Properties
CAS No. |
14294-62-3 |
|---|---|
Molecular Formula |
C10H16O2 |
Molecular Weight |
168.23 g/mol |
IUPAC Name |
1-(furan-2-yl)hexan-1-ol |
InChI |
InChI=1S/C10H16O2/c1-2-3-4-6-9(11)10-7-5-8-12-10/h5,7-9,11H,2-4,6H2,1H3 |
InChI Key |
DWNAWEKBEBTKDE-UHFFFAOYSA-N |
SMILES |
CCCCCC(C1=CC=CO1)O |
Canonical SMILES |
CCCCCC(C1=CC=CO1)O |
Other CAS No. |
14294-62-3 113509-45-8 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The provided evidence focuses on methanol rather than alpha-Pentylfuran-2-methanol or its structural analogs.
Table 1: General Properties of Methanol vs. Hypothetical Furan Derivatives
| Property | Methanol (EPA Data) | This compound (Hypothetical) |
|---|---|---|
| Molecular Weight | 32.04 g/mol | ~168.23 g/mol (estimated) |
| Boiling Point | 64.7°C | Likely >150°C (due to larger structure) |
| Toxicity | Acute oral LD50: 5,628 mg/kg | Unknown; furans may exhibit neurotoxicity |
| Applications | Solvent, fuel additive | Potential fragrance/polymer precursor |
Key Differences:
Structural Complexity: this compound’s furan ring and pentyl chain confer higher hydrophobicity and steric hindrance compared to methanol’s simple structure.
Reactivity: Methanol’s hydroxyl group is highly reactive in oxidation reactions (e.g., formaldehyde production), whereas the hydroxymethyl group on a furan ring may participate in electrophilic substitutions or polymerization.
Toxicity Profile: Methanol’s metabolic conversion to formic acid causes systemic toxicity , but this compound’s toxicity is undefined. Furan derivatives are often associated with hepatotoxicity or carcinogenicity in prolonged exposure.
Limitations of Available Evidence
The provided sources lack direct information on this compound. The repeated references to methanol highlight a critical gap in data for furan-based alcohols. For a rigorous comparison, studies on analogs like furfuryl alcohol (a simpler furan methanol derivative) or 2-pentylfuran (a flavor compound) would be more relevant, but these are absent from the evidence.
Recommendations for Future Research
Synthetic Studies: Investigate this compound’s preparation via Friedel-Crafts alkylation or enzymatic catalysis.
Toxicity Screening: Assess its metabolic pathways using in vitro models, given furans’ known risks.
Material Applications : Explore its utility in biodegradable polymers or green solvents.
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